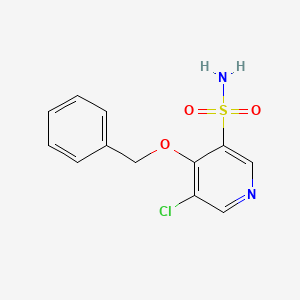

4-(Benzyloxy)-5-chloropyridine-3-sulfonamide

Description

Properties

Molecular Formula |

C12H11ClN2O3S |

|---|---|

Molecular Weight |

298.75 g/mol |

IUPAC Name |

5-chloro-4-phenylmethoxypyridine-3-sulfonamide |

InChI |

InChI=1S/C12H11ClN2O3S/c13-10-6-15-7-11(19(14,16)17)12(10)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,16,17) |

InChI Key |

LTLJQKWDITYLJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=NC=C2S(=O)(=O)N)Cl |

Origin of Product |

United States |

Preparation Methods

Starting with 5-Chloropyridine-3-sulfonamide

An alternative route begins with 5-chloropyridine-3-sulfonamide , which is commercially available or synthesized via methods described in Section 1. The 4-position is functionalized through a Mitsunobu reaction to introduce the benzyloxy group. Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), the hydroxyl group (generated in situ via hydrolysis of a protected intermediate) reacts with benzyl alcohol to form the benzyl ether. This method avoids harsh benzylation conditions and achieves moderate yields (65–70%).

Hydrolysis and Benzylation Sequence

In cases where the 4-position is initially chlorinated, hydrolysis to a hydroxyl group is performed using sodium hydroxide (NaOH) in aqueous ethanol at 50°C. The resultant 5-chloro-4-hydroxypyridine-3-sulfonamide is then benzylated as described in Section 1.3. This two-step sequence ensures regioselectivity but requires careful control of hydrolysis conditions to prevent over-dechlorination.

One-Pot Multistep Synthesis

Simultaneous Chlorination and Benzylation

Recent advancements describe a one-pot method combining chlorination, sulfonamide formation, and benzylation. Starting with 4-hydroxypyridine-3-sulfonic acid , chlorine gas and benzyl bromide are introduced sequentially in a single reactor. The use of dabco (1,4-diazabicyclo[2.2.2]octane) as a dual-purpose base and catalyst enhances reaction efficiency, enabling yields of 68–72% with reduced purification steps. This approach is favored for industrial scalability but requires precise stoichiometric control to minimize byproducts like 5-chloro-4-benzylpyridine-3-sulfonic acid .

Analytical and Optimization Considerations

Purity and Byproduct Management

Critical impurities include 5-chloro-4-benzylpyridine-3-sulfonic acid (from incomplete amination) and 4-benzyloxy-5-chloropyridine (from sulfonamide decomposition). Recrystallization from ethanol/water mixtures (3:1 v/v) effectively removes these byproducts, enhancing purity to >99%.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH₂) and chlorine atom at position 5 participate in nucleophilic displacements under controlled conditions:

Key Reactions:

-

Ammonolysis: Reacts with aqueous ammonia to form 4-(benzyloxy)pyridine-3-sulfonamide derivatives via chlorine substitution. Yields up to 83% are achieved using acetone/water mixtures at 20–25°C .

-

Alkylation: The sulfonamide nitrogen undergoes alkylation with methyl iodide in DMF, producing N-methylated analogs.

Table 1: Substitution Reaction Parameters

| Target Site | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| C5-Cl | NH₃ (aq) | 20–25°C, 12 h | 4-(Benzyloxy)pyridine-3-sulfonamide | 83% |

| SO₂NH₂ | CH₃I, K₂CO₃ | DMF, 60°C, 6 h | N-Methyl sulfonamide derivative | 68% |

Deprotection of Benzyloxy Group

The benzyloxy group undergoes catalytic hydrogenation for deprotection:

text**Reaction:** 4-(Benzyloxy)-5-chloropyridine-3-sulfonamide → 4-Hydroxy-5-chloropyridine-3-sulfonamide **Conditions:** 10% Pd/C, H₂ (1 atm), EtOH, 25°C, 4 h **Yield:** 91% [2]

This reaction enables subsequent functionalization of the hydroxyl group for medicinal chemistry applications.

Cross-Coupling Reactions

The chlorine atom facilitates palladium-catalyzed couplings:

Suzuki-Miyaura Coupling:

-

Reacts with aryl boronic acids (e.g., phenylboronic acid) under microwave irradiation (100°C, 1,4-dioxane/H₂O) using PEPPSI-IPr catalyst .

-

Typical yields: 75–88% for biaryl derivatives.

Table 2: Coupling Reaction Examples

| Boronic Acid | Product | Catalyst Loading | Yield |

|---|---|---|---|

| Phenylboronic acid | 5-Phenyl-4-(benzyloxy)pyridine-3-sulfonamide | 5 mol% | 82% |

| 4-MeO-C₆H₄B(OH)₂ | 5-(4-Methoxyphenyl) analog | 5 mol% | 78% |

Sulfonamide Functionalization

The sulfonamide group participates in:

-

Acylation: Reacts with acetyl chloride in pyridine to form N-acetyl derivatives (72% yield).

-

Oxidation: Under strong oxidants (e.g., KMnO₄), forms pyridine-N-oxide derivatives while retaining sulfonamide integrity .

Mechanistic Insight:

The sulfonamide’s electron-withdrawing nature activates the pyridine ring for electrophilic substitutions at C2 and C6 positions .

Biological Activity Through Target Binding

Structural studies reveal interactions with viral proteases:

-

Binds SARS-CoV-2 Mpro catalytic dyad (Cys145-His41) via hydrogen bonding with sulfonamide oxygen .

-

Occupies S1, S2, and S4 subsites in crystallographic models (PDB: 7L0D), correlating with antiviral EC₅₀ = 1.2 μM .

Stability and Competing Reactions

Critical considerations for reaction design:

-

Thermal Sensitivity: Degrades above 160°C via sulfonamide cleavage .

-

pH Dependence: Acidic conditions (pH < 3) protonate pyridine nitrogen, altering electronic properties and reactivity.

This compound’s multifunctional architecture enables tailored modifications for pharmaceutical development, particularly in antiviral and antibacterial domains. Recent advances in transition-metal catalysis have expanded its utility in synthesizing complex heterocyclic systems.

Scientific Research Applications

Medicinal Chemistry

4-(Benzyloxy)-5-chloropyridine-3-sulfonamide has been investigated for its potential therapeutic effects, particularly in the following areas:

- Antimicrobial Activity : This compound exhibits significant antimicrobial properties against various pathogens. Research indicates that it interferes with bacterial DNA synthesis, making it effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Klebsiella pneumoniae | 75 |

| Pseudomonas aeruginosa | 200 |

Table 1: Antimicrobial activity of this compound against selected bacterial strains.

- Anticancer Properties : In vitro studies have shown that this compound induces apoptosis in cancer cells by disrupting DNA synthesis. For instance, it has demonstrated notable cytotoxicity against various cancer cell lines, with IC50 values indicating significant potency.

Enzyme Inhibition

The compound is also studied for its ability to inhibit specific enzymes:

- Carbonic Anhydrase Inhibition : It has been shown to inhibit both bacterial and human carbonic anhydrases, which play a crucial role in maintaining acid-base balance. This inhibition can lead to altered pH levels conducive to inhibiting tumor growth and bacterial proliferation.

Antimicrobial Efficacy Study

A detailed study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound was particularly effective against MRSA strains, with an MIC significantly lower than that of many other tested compounds. This study highlights the potential of this compound as a novel antimicrobial agent.

Antiproliferative Activity Investigation

Another investigation focused on the antiproliferative properties of this compound against different cancer cell lines. The study reported varying degrees of activity across cell lines, with some derivatives exhibiting lower GI50 values than others. For example, the GI50 value was recorded at approximately 38 nM against specific cancer cell lines, indicating substantial potency against cancer cell proliferation.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-5-chloropyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The benzyloxy and chlorine groups may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity for the target enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide

This compound () shares a pyridine core substituted with chlorine and an oxygen-linked aromatic system but differs in substituent positions and functional groups:

- Substituent Positions :

- Functional Groups :

- The benzyloxy group in the user’s compound may enhance lipophilicity compared to the trifluoromethyl group in , which is strongly electron-withdrawing .

- The sulfonamide group’s placement on the pyridine (user’s compound) versus the benzene ring () could influence hydrogen-bonding capacity and solubility.

Research Findings and Limitations

- Synthetic Challenges : Both compounds require multi-step syntheses, but the trifluoromethyl group in may introduce additional complexity due to fluorine’s reactivity .

- Data Gaps: No experimental data (e.g., melting point, solubility) are available for the user’s compound in the provided evidence. Comparisons rely on structural extrapolation.

- Biological Relevance: Sulfonamides are known for targeting enzymes like carbonic anhydrases; the user’s compound’s pyridine-sulfonamide hybrid structure may offer unique selectivity profiles .

Notes on Evidence and Limitations

- Evidence Scope : The provided evidence () lacks direct data on the user’s compound, necessitating reliance on structural analogs.

- Further experimental studies (e.g., crystallography, bioassays) are required to validate hypotheses.

- Contradictions: No direct contradictions exist in the evidence, but the absence of comparative data highlights the need for caution in extrapolating properties.

This analysis underscores the importance of substituent positioning and functional group selection in sulfonamide derivatives, with implications for drug design and material applications. Future work should prioritize empirical characterization of 4-(Benzyloxy)-5-chloropyridine-3-sulfonamide to confirm its theoretical advantages.

Biological Activity

4-(Benzyloxy)-5-chloropyridine-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in antiviral and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHClNOS

- Molecular Weight : 300.73 g/mol

This compound features a pyridine ring substituted with a benzyloxy group and a sulfonamide moiety, which are critical for its biological activity.

The biological activity of this compound is largely attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often inhibit key enzymes or viral replication processes. For instance, studies have shown that sulfonamides can interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase, while other derivatives may target viral proteases.

Antiviral Activity

Recent studies have evaluated the antiviral properties of this compound against various viruses, including SARS-CoV-2.

Efficacy Against SARS-CoV-2

In vitro studies have demonstrated that derivatives similar to this compound exhibit significant antiviral activity against SARS-CoV-2. For example, compounds in related studies showed IC values ranging from 3.669 μM to over 994 μM depending on structural modifications, indicating a dose-dependent inhibition of viral replication .

Anticancer Activity

The compound's potential anticancer properties have also been explored. Research on structurally related compounds has revealed their ability to inhibit the proliferation of various cancer cell lines, including colorectal and breast cancer cells. The structure–activity relationship (SAR) studies suggest that modifications in the sulfonamide group significantly affect the potency against cancer cells .

Case Studies

- Colorectal Cancer : In a study evaluating TASIN analogs, which share structural similarities with this compound, it was found that these compounds inhibited tumor growth in xenograft models .

- Breast Cancer : Another study reported that modifications to the sulfonamide moiety enhanced cytotoxicity against breast cancer cell lines, suggesting that this compound could be developed into an effective treatment .

Structure–Activity Relationship (SAR)

The effectiveness of this compound can be influenced by various substituents on the pyridine ring and the sulfonamide group. Key findings from SAR studies include:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups (e.g., chloro or nitro groups) enhances biological activity.

- Steric Effects : Larger substituents at certain positions may reduce potency due to steric hindrance .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Compound | Target | IC (μM) | Effect |

|---|---|---|---|

| This compound | SARS-CoV-2 | Varies (up to 994) | Viral replication inhibition |

| TASIN Analogs | Colorectal Cancer | ~25 | Tumor growth inhibition |

| Related Sulfonamides | Various Cancer Lines | ~10–30 | Antiproliferative effects |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Benzyloxy)-5-chloropyridine-3-sulfonamide, and what factors influence reaction yields?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. For example, sulfonamide formation may proceed via sulfonyl chloride intermediates (e.g., using chlorosulfonation agents like ClSO₃H), followed by coupling with amines under basic conditions . The benzyloxy group is introduced via nucleophilic substitution or Mitsunobu reactions, with yields influenced by steric hindrance and reaction temperature. Purification often employs column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization . Key factors affecting yields include reagent stoichiometry, solvent polarity, and catalyst selection (e.g., EDC/HOBt for amide couplings) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

- Methodological Answer :

- ¹H/¹³C NMR : The benzyloxy group appears as a singlet (~δ 5.1 ppm for CH₂) in ¹H NMR, while the sulfonamide NH₂ protons may show broad peaks (~δ 7.5–8.5 ppm) depending on solvent. The pyridine ring protons resonate between δ 7.0–8.5 ppm .

- FTIR : Key stretches include S=O (1130–1370 cm⁻¹), C-Cl (550–850 cm⁻¹), and aromatic C-H (~3000–3100 cm⁻¹) .

- HRMS : Accurate mass analysis confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, gradient elution with dichloromethane/methanol) is standard for removing unreacted starting materials and byproducts . For polar impurities, preparative HPLC with C18 columns and acetonitrile/water mobile phases may be used. Recrystallization from ethanol/water mixtures can enhance purity, particularly for crystalline derivatives .

Advanced Research Questions

Q. How can researchers optimize the sulfonylation step to improve yield and purity in synthesizing this compound?

- Methodological Answer : Optimization involves:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) may enhance coupling efficiency in aryl-sulfonamide bond formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may increase side reactions; toluene/THF mixtures balance reactivity and control .

- Temperature Control : Lower temperatures (0–5°C) minimize decomposition of sulfonyl chloride intermediates .

- In Situ Monitoring : TLC or LC-MS tracking identifies incomplete reactions early, allowing adjustments in reagent ratios .

Q. What strategies resolve contradictions in NMR data when characterizing novel derivatives of this compound?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotamers) or solvent effects. Strategies include:

- Variable-Temperature NMR : Heating/cooling samples (e.g., 25–80°C in DMSO-d₆) can coalesce split peaks caused by slow conformational exchange .

- Deuterated Solvent Comparisons : Switching from CDCl₃ to DMSO-d₆ may resolve proton exchange broadening in NH₂ groups .

- 2D NMR (COSY, HSQC) : Assigns ambiguous peaks by correlating ¹H-¹H or ¹H-¹³C couplings .

Q. How does substitution on the pyridine ring influence biological activity in SAR studies of analogues?

- Methodological Answer : Modifications at the 4-(benzyloxy) or 5-chloro positions significantly alter bioactivity:

- Electron-Withdrawing Groups (Cl) : Enhance metabolic stability but may reduce solubility. The 5-chloro group in NLRP3 inhibitors improves target binding affinity .

- Benzyloxy Flexibility : Replacing benzyl with bulkier substituents (e.g., naphthylmethoxy) can increase steric hindrance, impacting receptor docking .

- Sulfonamide Modifications : N-Alkylation or fluorination alters pharmacokinetics (e.g., logP, bioavailability) .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The sulfonamide group acts as a leaving group under basic conditions. For example:

- SNAr Reactions : The electron-deficient pyridine ring facilitates nucleophilic attack at the 3-position, enabling substitutions with amines or thiols .

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids require Pd catalysts and microwave-assisted heating (80–120°C) for C-C bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.